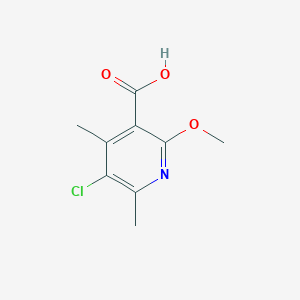

5-Chloro-2-methoxy-4,6-dimethylnicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

While the provided papers do not directly discuss 5-Chloro-2-methoxy-4,6-dimethylnicotinic acid, they do provide insights into related compounds and their behaviors which can be useful for a comprehensive analysis. The first paper discusses the structures and properties of dimethyl bipyridyl complexes with chloranilic acid, which are structurally related to nicotinic acid derivatives . The second paper examines the nucleophilic substitution reactions of methoxy- and chloro-substituted dinitrobenzoic acids in aqueous dimethyl sulfoxide . These studies can shed light on the behavior of similar compounds under various conditions.

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the study of dimethyl bipyridyl complexes suggests that the introduction of methyl groups can influence the packing and interactions within a crystal structure . This information could be relevant when considering the synthesis of substituted nicotinic acids, as the steric effects of substituents must be taken into account.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the related structures discussed in the first paper. The presence of methyl groups and their positions on the bipyridyl ring affect the hydrogen bonding and overall molecular conformation . This could be extrapolated to the nicotinic acid derivative, suggesting that the chloro, methoxy, and dimethyl substituents would influence its molecular geometry and potential for intermolecular interactions.

Chemical Reactions Analysis

The second paper provides insights into the reactivity of substituted benzoic acids, which can be relevant to the chemical reactions of this compound . The formation of anionic σ-complexes and intermediate complexes during nucleophilic substitution indicates that electron-withdrawing groups such as nitro, methoxy, and chloro substituents can significantly affect the reaction pathway and intermediates formed.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of this compound are not directly reported, the studies on related compounds provide valuable information. For instance, the phase transitions and vibrational properties of dimethyl bipyridyl complexes can be related to the stability and dynamics of similar compounds . The behavior of substituted benzoic acids in different solvents, as observed in the second paper, can also inform the solubility and reactivity of this compound .

Aplicaciones Científicas De Investigación

Synthesis and Industrial Applications

5-Chloro-2-methoxy-4,6-dimethylnicotinic acid is not directly mentioned in the literature; however, related compounds have significant scientific and industrial applications, particularly in the synthesis of pharmaceuticals and in chemical research. For example, the preparation of key intermediates for SGLT2 inhibitors, promising for diabetes therapy, involves complex chemical synthesis processes utilizing related chloro and methoxy functional groups. This demonstrates the compound's potential application in drug synthesis and manufacturing, highlighting its importance in developing treatments for chronic conditions such as diabetes Yi Zhang et al., 2022.

Chemical Transformations and Reactivity

Chemical studies on compounds with similar structures have unveiled fascinating reactivity patterns, which can be pivotal in designing novel synthetic pathways. For instance, the study of cyclohepta[b]quinoxalines formation from reactions involving methoxy and chloro substituents provides insights into the behavior of these groups under various conditions. This knowledge is crucial for chemists looking to synthesize complex molecules, potentially including those with pharmacological activities K. Shindo et al., 1989.

Environmental and Analytical Chemistry

Compounds bearing chloro and methoxy groups, similar to this compound, are studied for their environmental impact and analytical detection. For example, the photoassisted Fenton reaction's ability to decompose pesticides showcases the role of such compounds in environmental chemistry, potentially offering a method to mitigate pollution caused by agricultural chemicals J. Pignatello et al., 1995.

Antimicrobial and Anticancer Properties

Research on derivatives of related chemical structures has identified potential antimicrobial and anticancer properties. The study on depside compounds from Parmelia erumpens, for instance, reveals that specific structural modifications can lead to significant biological activities. These findings suggest that structurally related compounds, such as this compound, might also possess valuable pharmacological properties S. Aravind et al., 2014.

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMVBEOZFLRMCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)

![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)

![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)

![2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547410.png)

![1-{1-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2547411.png)

![1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2547414.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2547415.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547417.png)